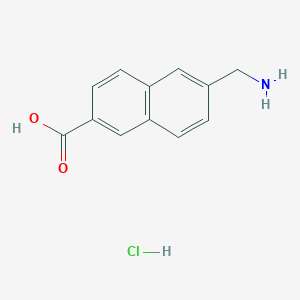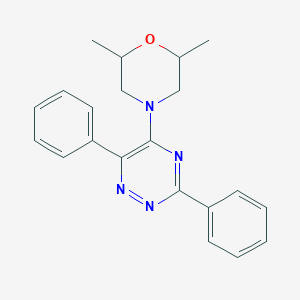
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic molecule with potential applications across various scientific disciplines. This compound is characterized by a complex structure that includes dihydroisoquinoline, thioether, and thiazole functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Dihydroisoquinoline: The initial step involves synthesizing the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction between a phenylethylamine and an aldehyde.
Thioether Bond Formation: This intermediate is then reacted with a thioester or a related reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is subjected to an amide-forming reaction with a thiazole derivative under conditions that could include coupling agents like EDCI and catalysts like DMAP.
Industrial Production Methods: In an industrial context, scaling up the synthesis might involve optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure the efficiency and yield of each step.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The thiophen and thiazole rings can undergo oxidation, potentially modifying the compound’s electronic properties.
Reduction: Reduction reactions might target the oxo group to yield secondary alcohol derivatives.
Substitution: Substitution reactions could occur on the aromatic rings or the thiazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, or mCPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles or nucleophiles like halogens or amines under suitable conditions (e.g., catalytic or thermal) are applied.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of functional groups such as alkyl, aryl, or halogens.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and for studying reaction mechanisms involving thioether and thiazole moieties.
Biology: Its structural elements suggest potential bioactivity, which might include enzyme inhibition or receptor binding. Studies could explore its interactions with biological macromolecules.
Medicine: There is potential for this compound to be investigated as a pharmaceutical lead compound, especially for targeting specific enzymes or receptors due to its diverse functional groups.
Industry: The compound could have applications in materials science, such as in the development of new polymers or as a precursor to specialized coatings or films.
Mécanisme D'action
The exact mechanism of action for 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide would depend on its application. In a biological context, it might interact with proteins, altering their conformation or inhibiting their function. This interaction could involve hydrogen bonding, van der Waals forces, or covalent modification of the target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include those with dihydroisoquinoline, thioether, and thiazole functionalities. Examples might be:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamide: : Shares the dihydroisoquinoline and acetamide groups.
Thioether-linked thiazole derivatives: : These are structurally similar but might differ in the substituents on the thiazole ring or the linkage chain.
The uniqueness of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combined functionalities, offering versatile chemical reactivity and potential for diverse applications.
What interests you most about this compound?
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(22-20-21-16(11-28-20)17-6-3-9-27-17)12-26-13-19(25)23-8-7-14-4-1-2-5-15(14)10-23/h1-6,9,11H,7-8,10,12-13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVCYOQFIQRLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide](/img/structure/B2675304.png)

![N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2675308.png)


![N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2675312.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)
![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)
![1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2675317.png)
![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
